ADAM33 Inhibitory Potency: Mid-Range IC50 Distinguishes Target Compound from More Potent and Weaker Analogs
The target compound (US8772478, 2; BDBM125918) exhibits an ADAM33 IC50 of 298 nM, which is approximately 12-fold less potent than the most active analog in the series, US8772478 compound 14 (IC50 = 24 nM), but approximately 1.6-fold more potent than the weakest analog, US8772478 compound 9 (IC50 = 469 nM) [1]. This mid-range potency is also distinguishable from the two next-most-potent compounds in the series: US8772478 compound 15 (IC50 = 26 nM) and compound 7 (IC50 = 147 nM) [1].
| Evidence Dimension | ADAM33 enzyme inhibition (IC50, nM) |
|---|---|
| Target Compound Data | 298 nM (US8772478, 2; BDBM125918) |
| Comparator Or Baseline | US8772478, 14 (IC50 24 nM); US8772478, 15 (IC50 26 nM); US8772478, 7 (IC50 147 nM); US8772478, 1 (IC50 181 nM); US8772478, 5 (IC50 249 nM); US8772478, 6 (IC50 328 nM); US8772478, 9 (IC50 469 nM) |
| Quantified Difference | 12.4-fold less potent than compound 14; 1.6-fold more potent than compound 9 |
| Conditions | In vitro enzymatic assay; 10 mM DMSO stock, serial 3-fold dilution (10 concentrations), pH 7.4, target UniProt Q5JT75 |
Why This Matters
The mid-range potency of 298 nM provides a defined activity benchmark for researchers designing dose-response experiments, ensuring that observed effects on TNFα shedding are attributable to ADAM33 inhibition rather than off-target interactions at higher concentrations.
- [1] BindingDB. Affinity data for ADAM33 (UniProt Q5JT75) across multiple US8772478 compounds. IC50 values as listed. Assay: 10 mM DMSO stock, serial 3-fold dilution over 10 points, pH 7.4. Accessed via bindingdb.org. View Source
